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Compound Name: 2-Iodo-4-methoxybenzoic acid

Cat. No.: B1338052 Get Quote

Synthesis of 2-Iodo-4-methoxybenzoic Acid: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodo-4-methoxybenzoic acid from 4-

methoxyanthranilic acid. The primary method described is the Sandmeyer reaction, a robust

and widely used chemical transformation for the conversion of aromatic amines into aryl

halides. This document provides a comprehensive overview of the chemical principles,

experimental procedures, and analytical characterization involved in this synthesis.

Overview and Chemical Principles
The synthesis of 2-iodo-4-methoxybenzoic acid from 4-methoxyanthranilic acid is a classic

example of a diazotization reaction followed by a Sandmeyer-type iodination. The process

involves two key stages:

Diazotization: The primary aromatic amine group (-NH₂) of 4-methoxyanthranilic acid is

converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is generated in

situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid

(HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
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Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide

(KI). The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group, which is an

excellent leaving group as it is released as nitrogen gas (N₂). This step results in the

formation of the desired 2-iodo-4-methoxybenzoic acid.

The overall reaction is as follows:

Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of all substances involved is

crucial for the safe and effective execution of this synthesis. The table below summarizes key

data for the starting material, reagents, and the final product.

Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

Density
(g/cm³)

Solubility

4-

Methoxyan

thranilic

acid

C₈H₉NO₃ 167.16 174-177
339.8 at

760 mmHg
1.303

Slightly

soluble in

water,

soluble in

ethanol.

Sodium

Nitrite
NaNO₂ 69.00 271

>320

(decompos

es)

2.168

Highly

soluble in

water.

Potassium

Iodide
KI 166.00 681 1330 3.12

Highly

soluble in

water,

soluble in

ethanol.

2-Iodo-4-

methoxybe

nzoic acid

C₈H₇IO₃ 278.04 174
Not

available

Not

available

Slightly

soluble in

water,

soluble in

organic

solvents.[1]
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Detailed Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer iodination of

anthranilic acid derivatives.[2]

Materials:

4-methoxyanthranilic acid

Concentrated hydrochloric acid (HCl)

Sodium nitrite (NaNO₂)

Potassium iodide (KI)

5-N Sulfuric acid (H₂SO₄)

Deionized water

Ice

Equipment:

Three-necked round-bottom flask

Mechanical stirrer

Thermometer

Dropping funnel

Beakers

Büchner funnel and flask for vacuum filtration

Heating mantle with stirring capabilities

pH indicator paper
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Diazotization of 4-Methoxyanthranilic Acid
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer,

suspend 150 g of 4-methoxyanthranilic acid in 2 liters of deionized water.

Cool the suspension to 0 °C in an ice bath with continuous stirring.

Slowly add 80 ml of concentrated hydrochloric acid to the suspension.

In a separate beaker, prepare a solution of 62 g of sodium nitrite in 130 ml of deionized

water.

Add the sodium nitrite solution dropwise to the stirred suspension of 4-methoxyanthranilic

acid over a period of 30 minutes. Crucially, maintain the reaction temperature between 0-5

°C throughout the addition.

After the addition is complete, continue stirring the resulting diazonium salt solution for an

additional 15 minutes at 0-5 °C.

Iodination
In a large beaker, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric

acid.

Cool this potassium iodide solution to 3-6 °C.

Slowly add the cold diazonium salt solution to the potassium iodide solution dropwise over a

period of 45 minutes with vigorous stirring. Maintain the temperature of the reaction mixture

between 3-6 °C.

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

During this time, the evolution of nitrogen gas will be observed.

Slowly heat the mixture to reflux and maintain reflux for 2 hours.

Work-up and Purification
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Cool the reaction mixture to room temperature. A brown precipitate of the crude product

should form.

Collect the precipitated brown crystals by vacuum filtration using a Büchner funnel.

Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

Dry the filter cake under reduced pressure to obtain the crude 2-iodo-4-methoxybenzoic
acid. The reported melting point of the crude product is 174 °C.[2]

For further purification, recrystallization from a suitable solvent such as ethanol or an

ethanol-water mixture can be performed.

Reaction Mechanism and Workflow
The synthesis proceeds through a well-defined reaction pathway. The following diagrams

illustrate the chemical transformations and the overall experimental workflow.

Reaction Mechanism
The reaction begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous

acid in an acidic medium. The amine group of 4-methoxyanthranilic acid then attacks the

nitrosonium ion, leading to a series of proton transfers and the eventual elimination of a water

molecule to form the diazonium salt. In the subsequent iodination step, the iodide ion displaces

the dinitrogen molecule.

Diazotization Iodination

4-Methoxyanthranilic Acid NaNO₂ / HCl
(0-5 °C) 4-Methoxy-2-carboxybenzenediazonium Salt KI 2-Iodo-4-methoxybenzoic Acid

Click to download full resolution via product page

Caption: Reaction pathway for the synthesis of 2-iodo-4-methoxybenzoic acid.
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Experimental Workflow
The overall experimental process can be visualized as a series of sequential steps, from the

preparation of the reactants to the final purification of the product.
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Caption: Experimental workflow for the synthesis and purification.
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Characterization of 2-Iodo-4-methoxybenzoic Acid
The identity and purity of the synthesized 2-iodo-4-methoxybenzoic acid should be confirmed

using standard analytical techniques.

Melting Point: The melting point of the purified product should be sharp and consistent with

the literature value (174 °C).[2] A broad melting range would indicate the presence of

impurities.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands

for the functional groups present in the molecule. Expected key peaks include:

A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the

carboxylic acid.

A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carboxylic

acid.

Peaks in the 1600-1450 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.

A strong peak around 1250 cm⁻¹ for the C-O stretching of the aryl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methoxy group protons. The aromatic protons will appear as a complex

splitting pattern in the downfield region (typically 7-8 ppm), and their integration and

coupling constants will be consistent with the substitution pattern. The methoxy protons

will appear as a sharp singlet at around 3.8-4.0 ppm, integrating to three protons. The

acidic proton of the carboxylic acid will likely appear as a broad singlet at a very downfield

chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the

eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the

most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of

110-160 ppm, with the carbon attached to the iodine atom showing a characteristic upfield
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shift compared to a non-substituted carbon. The methoxy carbon will appear at around 55-

60 ppm.

Safety Considerations
Handling of Reagents: Concentrated hydrochloric and sulfuric acids are highly corrosive and

should be handled with extreme care in a fume hood, wearing appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium nitrite

is an oxidizing agent and is toxic if ingested. Potassium iodide can cause irritation upon

contact.

Reaction Conditions: The diazotization reaction is exothermic and must be performed at low

temperatures to prevent the decomposition of the unstable diazonium salt. Diazonium salts

can be explosive when dry, so they should be kept in solution and used immediately.

Waste Disposal: All chemical waste should be disposed of in accordance with institutional

and local regulations.

This technical guide provides a comprehensive framework for the successful synthesis and

characterization of 2-iodo-4-methoxybenzoic acid. Researchers are encouraged to consult

additional literature and safety data sheets for all chemicals before undertaking this procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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